molecular formula C26H23N5O2S B11207021 4-[2-({5,7-Diphenylpyrrolo[2,3-D]pyrimidin-4-YL}amino)ethyl]benzenesulfonamide

4-[2-({5,7-Diphenylpyrrolo[2,3-D]pyrimidin-4-YL}amino)ethyl]benzenesulfonamide

Cat. No.: B11207021
M. Wt: 469.6 g/mol
InChI Key: ONVBSULXANDICA-UHFFFAOYSA-N
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Description

4-[2-({5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound belonging to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their significant biological activities, particularly as kinase inhibitors, which makes them valuable in medicinal chemistry and pharmaceutical research .

Preparation Methods

The synthesis of 4-[2-({5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the pyrrolo[2,3-d]pyrimidine core, which is then further functionalized to introduce the sulfonamide group and other substituents. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity .

Chemical Reactions Analysis

4-[2-({5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

4-[2-({5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-({5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, primarily kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that regulate cell growth and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .

Comparison with Similar Compounds

Similar compounds to 4-[2-({5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE include other pyrrolo[2,3-d]pyrimidine derivatives such as:

Properties

Molecular Formula

C26H23N5O2S

Molecular Weight

469.6 g/mol

IUPAC Name

4-[2-[(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C26H23N5O2S/c27-34(32,33)22-13-11-19(12-14-22)15-16-28-25-24-23(20-7-3-1-4-8-20)17-31(26(24)30-18-29-25)21-9-5-2-6-10-21/h1-14,17-18H,15-16H2,(H2,27,32,33)(H,28,29,30)

InChI Key

ONVBSULXANDICA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCC4=CC=C(C=C4)S(=O)(=O)N)C5=CC=CC=C5

Origin of Product

United States

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